7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine serves as a crucial structural foundation for numerous biologically active molecules. Notable among these are JTV-519 and S107, compounds recognized for their potential therapeutic implications. [, ] This compound belongs to the class of benzothiazepines, characterized by a benzene ring fused to a seven-membered thiazepine ring containing one nitrogen and one sulfur atom. Its presence is significant in medicinal chemistry, particularly in the development of novel drug candidates for various diseases.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem. It is recognized by several identifiers such as the CAS number 927871-76-9 and the PubChem CID 11805628. The IUPAC name reflects its structural features, indicating the presence of a methoxy group at the seventh position of the thiazepine ring.
The synthesis of 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves several steps that may include:
Parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine features:
The structural representation can be denoted using SMILES notation: COC1=CC2=C(C=C1)SCCN(C)C2, which illustrates how atoms are connected in the molecule.
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is not fully elucidated but is believed to involve interactions with neurotransmitter systems. It may act as a modulator of GABAergic activity or influence serotonin receptors due to structural similarities with other psychoactive compounds. Detailed studies are required to confirm these interactions and elucidate specific pathways affected by this compound.
Key physical and chemical properties include:
These properties influence its handling and application in research settings.
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine has potential applications in various fields:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5